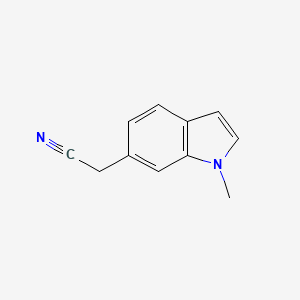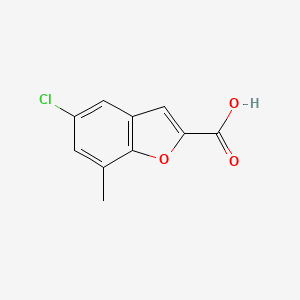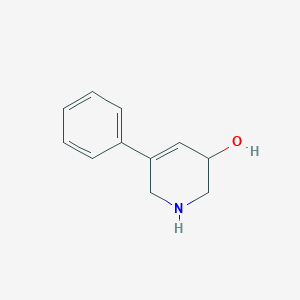
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a tetrahydropyridine ring with a phenyl group attached at the 5-position and a hydroxyl group at the 3-position. Tetrahydropyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-1,2,3,6-tetrahydropyridine with an oxidizing agent to introduce the hydroxyl group at the 3-position . Another approach includes the use of palladium-catalyzed alkyl-Heck reactions to form the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding tetrahydropyridine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-phenyl-1,2,3,6-tetrahydropyridin-3-one.
Reduction: Formation of 5-phenyl-1,2,3,6-tetrahydropyridine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby exerting neuroprotective effects. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
2,3,4,5-Tetrahydropyridine: Another isomer with different biological activities.
Uniqueness
5-Phenyl-1,2,3,6-tetrahydropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and hydroxyl group at specific positions enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-phenyl-1,2,3,6-tetrahydropyridin-3-ol |
InChI |
InChI=1S/C11H13NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-6,11-13H,7-8H2 |
InChI Key |
HMXWTHQEPNPQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(CN1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



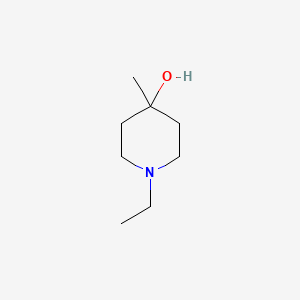

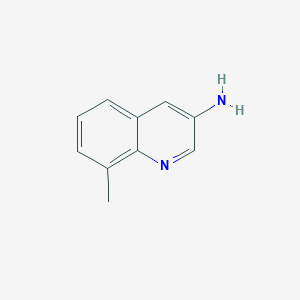
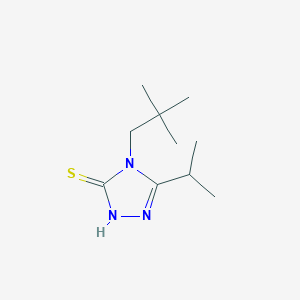
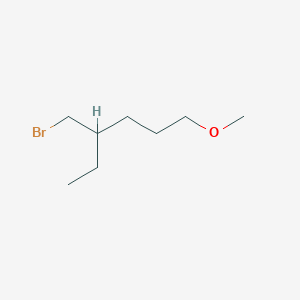
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)

